molecular formula C9H12N2 B3254187 2,3,4,5-tetrahydro-1H-pyrido[3,4-b]azepine CAS No. 233264-51-2

2,3,4,5-tetrahydro-1H-pyrido[3,4-b]azepine

Cat. No. B3254187
Key on ui cas rn: 233264-51-2
M. Wt: 148.2 g/mol
InChI Key: TYJHCZCXURUMBM-UHFFFAOYSA-N
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Patent
US06495542B1

Procedure details

A solution of 2,3,4,5-tetrahydro-1H-pyrido[3,4-b]azepin-2-one (470 mg) in tetrahydrofuran (20 ml) was treated with lithium aluminum hydride (990 mg) and stirred at room temperature for 30 minutes. The excess hydride was decomposed with 28% ammonium hydroxide at 0° C. The resulting mixture was filtered through a bed of Celite and the Celite was washed with tetrahydrofuran, and the filtrate was concentrated. The residual aqueous layer was extracted with chloroform, dried over sodium sulfate, concentrated and purified by silica gel column chromatography (SiO2; 20 g, 1% methanol in chloroform) to give 2,3,4,5-tetrahydro-1H-pyrido[3,4-b]azepine (370 mg).
Name
2,3,4,5-tetrahydro-1H-pyrido[3,4-b]azepin-2-one
Quantity
470 mg
Type
reactant
Reaction Step One
Quantity
990 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:7](=O)[CH2:6][CH2:5][CH2:4][C:3]2[CH:9]=[CH:10][N:11]=[CH:12][C:2]1=2.[H-].[Al+3].[Li+].[H-].[H-].[H-].[H-].[OH-].[NH4+]>O1CCCC1>[NH:1]1[CH2:7][CH2:6][CH2:5][CH2:4][C:3]2[CH:9]=[CH:10][N:11]=[CH:12][C:2]1=2 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
2,3,4,5-tetrahydro-1H-pyrido[3,4-b]azepin-2-one
Quantity
470 mg
Type
reactant
Smiles
N1C2=C(CCCC1=O)C=CN=C2
Name
Quantity
990 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered through a bed of Celite
WASH
Type
WASH
Details
the Celite was washed with tetrahydrofuran
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
EXTRACTION
Type
EXTRACTION
Details
The residual aqueous layer was extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (SiO2; 20 g, 1% methanol in chloroform)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1C2=C(CCCC1)C=CN=C2
Measurements
Type Value Analysis
AMOUNT: MASS 370 mg
YIELD: CALCULATEDPERCENTYIELD 86.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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